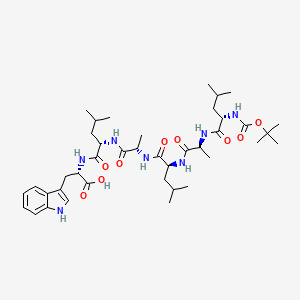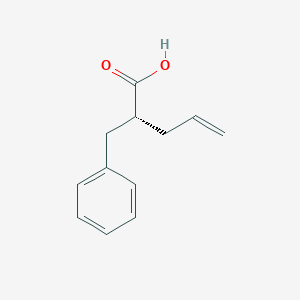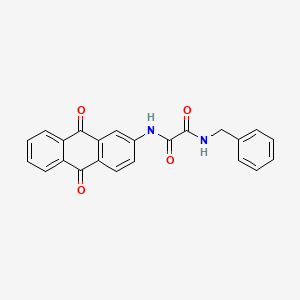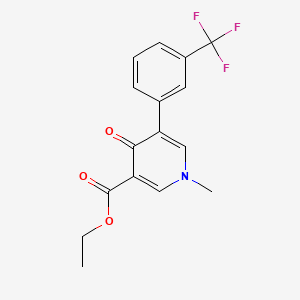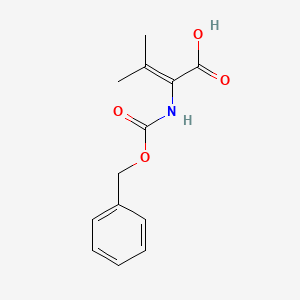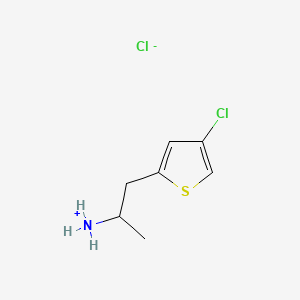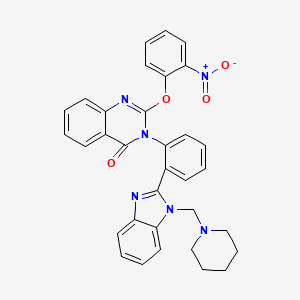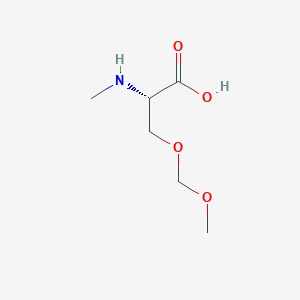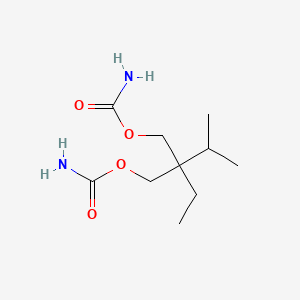![molecular formula C20H17NO B13785151 Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- CAS No. 89115-21-9](/img/structure/B13785151.png)
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is an organic compound with the molecular formula C20H17NO. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a 4-[(4-methylphenyl)phenylamino] group. This compound is known for its applications in various fields, including organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- typically involves the reaction of 4-[(4-methylphenyl)phenylamino]benzene with benzaldehyde under specific conditions. One common method is the Vilsmeier-Haack reaction, which involves the use of a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group into the aromatic ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products Formed
Oxidation: 4-[(4-methylphenyl)phenylamino]benzoic acid.
Reduction: 4-[(4-methylphenyl)phenylamino]benzyl alcohol.
Substitution: Various substituted derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The aromatic rings may also participate in π-π interactions with other aromatic compounds, influencing their behavior in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
4-(Diphenylamino)benzaldehyde: Similar structure but lacks the methyl group on the phenyl ring.
4-(4-Methylphenyl)benzaldehyde: Similar structure but lacks the phenylamino group.
Uniqueness
Benzaldehyde, 4-[(4-methylphenyl)phenylamino]- is unique due to the presence of both the 4-methylphenyl and phenylamino groups, which confer distinct chemical and physical properties. These groups influence the compound’s reactivity, stability, and interactions with other molecules, making it valuable for specific applications in research and industry .
Propiedades
Número CAS |
89115-21-9 |
|---|---|
Fórmula molecular |
C20H17NO |
Peso molecular |
287.4 g/mol |
Nombre IUPAC |
4-(N-(4-methylphenyl)anilino)benzaldehyde |
InChI |
InChI=1S/C20H17NO/c1-16-7-11-19(12-8-16)21(18-5-3-2-4-6-18)20-13-9-17(15-22)10-14-20/h2-15H,1H3 |
Clave InChI |
USAVPUIXZBKBAO-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


